molecular formula C15H13F2NO B1184414 N-ethyl-3,4-difluoro-N-phenylbenzamide

N-ethyl-3,4-difluoro-N-phenylbenzamide

Cat. No.: B1184414
M. Wt: 261.272
InChI Key: WWZSJVHICZYEPW-UHFFFAOYSA-N
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Description

N-Ethyl-3,4-difluoro-N-phenylbenzamide is a high-purity chemical compound intended for research and development applications, particularly within the field of medicinal chemistry. This benzamide derivative is part of a class of N-phenylbenzamide analogs that are being actively investigated for their potent biological activity. Recent research highlights the significant potential of these compounds as antischistosomal agents against the Schistosoma mansoni flatworm pathogen, a major cause of the neglected tropical disease schistosomiasis . The structural motif of the N-phenylbenzamide core is recognized as a promising scaffold in antiviral research as well, with various substituted benzamides being explored for activity against infections such as Hepatitis B virus (HBV) . The presence of fluorine atoms and the N-ethyl-N-phenyl substitution pattern on the benzamide core are key structural features that influence the molecule's physicochemical properties, lipophilicity, and electronic characteristics, which are critical for optimizing interactions with biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bioactivity screening campaigns. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.272

IUPAC Name

N-ethyl-3,4-difluoro-N-phenylbenzamide

InChI

InChI=1S/C15H13F2NO/c1-2-18(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(17)10-11/h3-10H,2H2,1H3

InChI Key

WWZSJVHICZYEPW-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have indicated that compounds similar to N-ethyl-3,4-difluoro-N-phenylbenzamide exhibit antiviral properties. For instance, benzamide derivatives have been explored for their efficacy against viruses such as the Ebola virus. These compounds are designed to inhibit viral entry by targeting specific viral proteins, making them potential candidates for therapeutic development against filoviruses .

1.2 Antibacterial Properties

Benzamide derivatives have also shown promise in combating bacterial infections, particularly those caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in compounds like this compound can enhance their antibacterial activity by improving their ability to penetrate bacterial membranes and inhibit essential bacterial enzymes .

Material Science Applications

2.1 Polymer Development

In material science, this compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of fluorine atoms can impart unique properties such as increased thermal stability and chemical resistance to the resulting materials. Research has shown that fluorinated polymers exhibit superior performance in applications requiring durability and resistance to harsh chemicals .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Area Study/Source Findings
Antiviral Activity Effective against Ebola and Marburg viruses; potential for therapeutic development.
Antibacterial Properties Demonstrated activity against MRSA; structural modifications enhance efficacy.
Polymer Development Used as a monomer for fluorinated polymers; improves thermal stability and chemical resistance.

Case Studies

Case Study 1: Antiviral Compound Development

A study focused on the synthesis of various benzamide derivatives, including this compound, showed promising results in inhibiting the entry of Ebola virus into host cells. The research highlighted the importance of structural modifications in enhancing antiviral potency and metabolic stability .

Case Study 2: Antibacterial Activity Against MRSA

In a multicenter study assessing new antibacterial agents, compounds derived from benzamides were tested against MRSA strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be a viable candidate for further development as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations and Physicochemical Properties

The table below compares N-ethyl-3,4-difluoro-N-phenylbenzamide with analogous compounds, highlighting key structural differences and their implications:

Compound Name Substituents on Benzamide Core Molecular Formula Predicted/Experimental Properties Key Applications/Notes References
This compound N-Ethyl, N-phenyl, 3,4-difluoro C₁₅H₁₃F₂NO Limited data; likely moderate lipophilicity Research intermediate
N-(3,4-Difluorophenyl)benzamide (3an) N-H, 3,4-difluoro C₁₃H₉F₂NO Synthesized via oxidative coupling; higher polarity Pharmaceutical intermediate
N-Ethyl-3,5-dinitro-N-phenylbenzamide N-Ethyl, N-phenyl, 3,5-dinitro C₁₅H₁₃N₃O₅ Boiling point: 483.5±45.0°C (predicted); hydrogen-bonded crystalline structure Antimicrobial/antifungal agent
Flutolanil (Pesticide) N-(3-isopropoxyphenyl), 2-CF₃ C₁₇H₁₆F₃NO₂ High stability; systemic fungicide Agricultural use

Key Observations:

  • Fluorine vs. Nitro Groups: Replacing fluorine with nitro groups (e.g., 3,5-dinitro derivative) increases molecular weight and hydrogen-bonding capacity, as seen in crystalline structures . This enhances thermal stability but may reduce solubility in nonpolar solvents.
  • Ethyl vs.

Preparation Methods

Reaction Mechanism and Procedure

The synthesis of N-phenylbenzamides via nucleophilic substitution using 1,3-diphenylthiourea and benzoyl chlorides provides a foundational approach. For N-ethyl-3,4-difluoro-N-phenylbenzamide, this method involves reacting 3,4-difluorobenzoyl chloride with 1,3-diphenylthiourea in tetrahydrofuran (THF) at 70°C for 4 hours, catalyzed by triethylamine. The mechanism proceeds through imino alcohol-amide tautomerism , where the thiourea acts as a nucleophile, displacing the chloride to form an intermediate that rearranges into the final amide.

Optimization and Yield

Key parameters include:

  • Molar ratio : A 2:1 ratio of benzoyl chloride to thiourea maximizes yield.

  • Solvent : THF enhances reaction homogeneity and intermediate stability.

  • Catalyst : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.
    Reported yields for analogous N-phenylbenzamides range from 40% to 93%, with purity exceeding 95% after recrystallization.

Palladium-Catalyzed [4+1] Cyclative Carbonylation

Methodology

Direct Amidation via PPh₃-I₂ Mediated Coupling

Reaction Design

This method avoids pre-functionalized substrates by directly coupling 3,4-difluorobenzoic acid with N-ethylaniline using a PPh₃-I₂ system. The protocol involves:

  • Activating the carboxylic acid with PPh₃ and I₂ in CH₂Cl₂ at 0°C.

  • Adding N-ethylaniline and triethylamine to form the amide bond.

Performance Metrics

  • Yield : 95% for N-benzylbenzamide analogs under optimized conditions.

  • Scope : Tolerates electron-withdrawing groups (e.g., fluorine) without side reactions.
    Limitations include the stoichiometric use of PPh₃ and I₂, increasing cost and waste.

Decarboxylative Cross-Coupling and Hydrogenation

Two-Step Synthesis

A patent-described route for 3,4-difluoro-2'-aminobiphenyl derivatives offers insights into fluorination strategies. Adapted for this compound:

  • Decarboxylative coupling : React o-nitrobenzoic acid with 1,2-difluorobenzene using a Cu catalyst.

  • Catalytic hydrogenation : Reduce the nitro group to amine, followed by acylation with ethyl chloroformate.

Critical Parameters

  • Catalyst : CuI/K₂CO₃ enables efficient decarboxylation at 120°C.

  • Hydrogenation pressure : 0.2–2 MPa H₂ ensures complete nitro reduction.
    This method achieves >80% yield in model systems but requires high-pressure equipment.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Purity (%)AdvantagesLimitations
Nucleophilic Substitution1,3-DiphenylthioureaTHF, 70°C, 4h40–9395+Simple setup, high purityLimited scalability
Pd-CatalyzedPd(OAc)₂, DPEphosDMF, 95°C, Ar, 5h70–8490Regioselective fluorinationSensitive to moisture/oxygen
PPh₃-I₂ MediatedPPh₃, I₂CH₂Cl₂, 0°C to RT9598Direct amidation, broad scopeHigh reagent stoichiometry
DecarboxylativeCuI, H₂120°C, 0.2–2 MPa80+85Scalable, nitro group versatilityRequires high-pressure equipment

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

In the thiourea-based method, over-alkylation can occur if excess benzoyl chloride is used, leading to bis-acylated byproducts. Kinetic control via slow chloride addition mitigates this issue.

Palladium Catalyst Deactivation

Trace oxygen in the Pd-catalyzed system oxidizes Pd(0) to Pd(II), necessitating strict argon purging. Adding 1,10-phenanthroline as a stabilizer improves catalyst longevity.

Industrial Scalability and Cost Considerations

  • Nucleophilic substitution is cost-effective for small-scale synthesis (<1 kg) due to low catalyst requirements.

  • Decarboxylative coupling becomes economical at scale (>10 kg) despite high initial capital investment.

  • PPh₃-I₂ mediated coupling incurs high reagent costs, limiting utility to high-value applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-3,4-difluoro-N-phenylbenzamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between 3,4-difluorobenzoyl chloride and N-ethylaniline derivatives. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
  • Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ to identify substituents (e.g., ethyl group δ ~1.2 ppm triplet, aromatic fluorines δ ~7.1–7.5 ppm) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F stretches (~1200–1100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodology : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL for refinement . Key parameters:

  • Data Collection : θ range 1.9–25.4°, Rint <0.05, completeness >99% .
  • Refinement : Anisotropic displacement parameters, hydrogen bonding analysis (e.g., C=O···H-N interactions). Example R-factor: wR(F²) = 0.161 .

Q. What strategies are recommended for evaluating biological activity and mechanism of action?

  • Methodology :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (KD determination) .
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4YAY for fluorinated benzamide interactions) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify affected pathways (e.g., MAPK signaling) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on amide reactivity) .
  • MD Simulations : GROMACS with CHARMM force field to study solvation effects and protein-ligand stability (10 ns trajectories) .

Q. What experimental approaches assess stability under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–10, 37°C) for 24h; quantify degradation via HPLC .
  • Thermal Stability : TGA/DSC to determine decomposition onset (~200°C for similar benzamides) .

Data Contradiction and Validation

  • Crystallographic Ambiguities : Discrepancies in torsion angles (e.g., C7-N1-C8-C9 = 178.5° vs. 175.2° in related structures) may arise from packing effects. Validate via Hirshfeld surface analysis .
  • Biological Activity : Contrasting IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase assays) could reflect assay conditions (ATP concentration, incubation time). Replicate under standardized protocols .

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